Studies have explored the potential of HTH as an inhibitor of enzymes beyond PDE5. One study investigated its effect on fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids, molecules naturally produced by the body that play a role in various physiological processes. Inhibiting FAAH can elevate endocannabinoid levels, potentially impacting pain perception, inflammation, and mood. However, more research is needed to determine the efficacy and safety of HTH for this purpose [1].
[1] Burstein, S. H., et al. (2005). Hydroxythiohomosildenafil (HTH) and its analogs: Effects on fatty-acid amide hydrolase (FAAH) and endocannabinoid inactivation. European Journal of Pharmacology, 520(1-3), 108-116. ()
Hydroxythiohomosildenafil is a structural analogue of sildenafil, which is widely known as the active ingredient in Viagra, used for treating erectile dysfunction. The molecular formula of hydroxythiohomosildenafil is C23H32N6O4S2, with a molecular weight of approximately 520.668 Da. This compound features a complex structure that includes multiple functional groups, contributing to its pharmacological properties and interactions within biological systems .
Hydroxythiohomosildenafil primarily acts as an inhibitor of phosphodiesterase type 5 (PDE-5), similar to sildenafil. The inhibition of this enzyme leads to increased levels of cyclic guanosine monophosphate (cGMP), which facilitates vasodilation and enhances erectile response. The compound's interactions with various enzymes and proteins can also lead to additional biochemical pathways being affected, although the exact mechanisms are not fully elucidated .
Hydroxythiohomosildenafil has been identified in various herbal dietary supplements marketed for sexual enhancement. Its biological activity mirrors that of sildenafil, primarily focusing on the enhancement of erectile function through its action on the NO-cGMP pathway. It has been shown to interact with multiple cellular processes, influencing both endothelial function and smooth muscle relaxation .
The synthesis of hydroxythiohomosildenafil involves several steps that typically include modifications to existing sildenafil synthetic routes. While detailed synthetic pathways are not extensively documented in public literature, it is known that hydroxythiohomosildenafil can be derived from thiosildenafil through specific chemical modifications.